Coenzyme A lithium salt
Description
Ubiquitous Nature and Essentiality of Coenzyme A in Biological Systems
Coenzyme A is a universal and essential cofactor found in all domains of life, highlighting its ancient origins and fundamental importance in cellular metabolism. imrpress.comcaymanchem.com It is a key player in the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the metabolism of amino acids. wikipedia.orgrucares.org In fact, it is estimated that about 4% of all cellular enzymes utilize Coenzyme A or its derivatives as a substrate. caymanchem.comwikipedia.org
The primary function of Coenzyme A is to act as a carrier of acyl groups. wikipedia.orgimrpress.com It does this through its terminal sulfhydryl (-SH) group, which can form a high-energy thioester bond with a carboxylic acid. caldic.com This activation of the acyl group is crucial for a vast array of biochemical reactions. caldic.comnih.gov
Key Metabolic Roles of Coenzyme A:
Citric Acid Cycle (Krebs Cycle): Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and proteins, is the primary entry point into the citric acid cycle, a central pathway for energy production (ATP). wikipedia.orgimrpress.comebsco.com
Fatty Acid Metabolism: Coenzyme A is integral to both the breakdown of fatty acids for energy (beta-oxidation) and the synthesis of fatty acids for building cell membranes and storing energy. wikipedia.orgsigmaaldrich.com
Amino Acid Metabolism: It participates in the catabolism of several amino acids. rucares.org
Biosynthesis: Acetyl-CoA serves as a precursor for the synthesis of a wide range of important molecules, including cholesterol, steroid hormones, and ketone bodies. imrpress.comsigmaaldrich.com
Gene Expression: Through the acetylation of histones, a process involving acetyl-CoA, Coenzyme A plays a role in the regulation of gene expression. nih.gov
The biosynthesis of Coenzyme A itself is a multi-step process that requires pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgsigmaaldrich.com The widespread presence of pantothenic acid in various foods underscores the universal need for this coenzyme. nih.gov
Historical Perspectives on Coenzyme A Discovery and its Metabolic Significance
The discovery of Coenzyme A is a landmark achievement in the history of biochemistry, fundamentally shaping our understanding of intermediary metabolism. In 1945, Fritz Albert Lipmann, while studying acetyl transfer reactions in pigeon liver extracts, identified a heat-stable factor essential for these processes. rucares.orgebsco.com He named this factor "Coenzyme A" to denote its role in the "activation of acetate". wikipedia.org
Lipmann's work, along with his colleagues, led to the isolation and purification of CoA. wikipedia.org Subsequent research in the early 1950s by Lipmann and others at Harvard Medical School and Massachusetts General Hospital, in collaboration with workers at the Lister Institute in London, elucidated its complex molecular structure. wikipedia.org This structure was revealed to contain pantothenic acid, β-alanine, cysteamine, and a 3'-phosphoadenosine diphosphate (B83284) moiety. wikipedia.orgslideshare.net
The profound importance of this discovery was its ability to link major metabolic pathways. Lipmann and his team demonstrated that Coenzyme A was the crucial intermediary that shuttled two-carbon units (acetyl groups) derived from glycolysis into the Krebs cycle. ebsco.com This provided a unifying concept for how carbohydrates, fats, and proteins are broken down to generate cellular energy.
In recognition of his groundbreaking work "for his discovery of co-enzyme A and its importance for intermediary metabolism," Fritz Lipmann was jointly awarded the Nobel Prize in Physiology or Medicine in 1953, alongside Sir Hans Krebs for his discovery of the citric acid cycle. imrpress.comwikipedia.orgbritannica.comnobelprize.org This award highlighted the monumental contribution of their discoveries to the field of biochemistry.
The Lithium Salt Form: Implications for Biochemical Research Applications
For laboratory and research purposes, Coenzyme A is often prepared and utilized as a lithium salt. usbio.netcoenzalabs.comchemimpex.com The use of the lithium salt form offers several practical advantages that are crucial for obtaining reliable and reproducible results in biochemical assays and studies.
One of the primary benefits of the lithium salt is enhanced stability. coenzalabs.comchemimpex.comnetascientific.com Coenzyme A, particularly in aqueous solutions, can be prone to degradation. usbio.net The lithium salt form helps to mitigate this, ensuring a longer shelf-life and more consistent performance in experiments. usbio.netcoenzalabs.com For instance, lyophilized (freeze-dried) Coenzyme A lithium salt is stable for extended periods when stored at low temperatures. usbio.net
Furthermore, the lithium salt of Coenzyme A and its derivatives generally exhibits excellent solubility in water and aqueous buffers, which are the standard media for most enzymatic reactions. sigmaaldrich.comusbio.net This high solubility allows for the preparation of concentrated stock solutions, which is often a necessity in experimental design. usbio.net
Key Applications in Research:
Enzyme Kinetics and Assays: this compound and its acylated derivatives (like Acetyl-CoA lithium salt) are widely used as substrates to study the kinetics and mechanisms of various enzymes, such as acetyltransferases. netascientific.comchemicalbook.com
Metabolic Studies: Researchers use these compounds to investigate metabolic pathways, including fatty acid metabolism and energy production, in cell cultures and isolated organelles. chemimpex.comnetascientific.com
Drug Development: The stability and solubility of the lithium salt form make it a valuable tool in the development of therapeutics targeting metabolic disorders. chemimpex.comnetascientific.com
Table 1: Properties of this compound and Related Derivatives
| Compound | Molecular Formula (Free Acid Basis) | Key Research Applications | Solubility/Stability Notes |
|---|---|---|---|
| This compound | C21H36N7O16P3S | General substrate for CoA-dependent enzymes, metabolic pathway studies. | Soluble up to 50 mg/mL in water; unstable in aqueous solution, best prepared fresh. usbio.net |
| Acetyl-CoA Lithium Salt | C23H38N7O17P3S | Substrate for acetyltransferases, studies of the citric acid cycle, lipid biosynthesis, and histone acetylation. sigmaaldrich.com | Highly soluble in water (100 mg/mL); stable at -20°C. |
| Palmitoyl-CoA Lithium Salt | C37H66N7O17P3S | Studies of fatty acid metabolism, lipid-based drug delivery systems. chemimpex.com | Valued for its stability and solubility in biological systems for experimental use. chemimpex.com |
| Malonyl-CoA Lithium Salt | C24H38N7O19P3S | Studies of fatty acid and polyketide synthesis. caymanchem.com | Soluble in PBS (pH 7.2) at approximately 10 mg/mL; aqueous solutions are not recommended for storage beyond one day. caymanchem.com |
| Isobutyryl-CoA Lithium Salt | C25H42N7O17P3S | Studies of branched-chain amino acid metabolism and biosynthesis of specific metabolites. coenzalabs.com | Lithium salt form enhances stability and solubility for biochemical assays. coenzalabs.com |
Properties
Molecular Formula |
C21H35LiN7O16P3S |
|---|---|
Molecular Weight |
773.5 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S.Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1 |
InChI Key |
OKABHXAKWAJPTJ-BLPRJPCASA-M |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Coenzyme a
De Novo Biosynthesis Pathway of Coenzyme A
The de novo synthesis of CoA is a highly conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), cysteine, and ATP. portlandpress.comimrpress.com This pathway is crucial as most cells cannot import CoA directly across their membranes and must synthesize it internally. nih.gov
The synthesis of CoA from pantothenate involves a sequential series of reactions catalyzed by specific enzymes, leading to the formation of several key intermediate molecules. In mammals, the final two steps are catalyzed by a single bifunctional enzyme. rug.nlnih.gov
The universal five-step pathway is as follows:
Phosphorylation of Pantothenate : The pathway begins with the phosphorylation of pantothenate by the enzyme Pantothenate Kinase (PANK) , which is the primary rate-limiting step of the entire process. oup.comatamanchemicals.com This reaction consumes one molecule of ATP and produces 4'-phosphopantothenate . portlandpress.com
Addition of Cysteine : The enzyme Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with a cysteine molecule. oup.comatamanchemicals.com This step also requires ATP and results in the formation of 4'-phospho-N-pantothenoylcysteine (PPC) . atamanchemicals.com
Decarboxylation : Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety of PPC. nih.govatamanchemicals.com This decarboxylation reaction yields 4'-phosphopantetheine (B1211885) . oup.com
Adenylylation : The enzyme Phosphopantetheine Adenylyl Transferase (PPAT) transfers an adenylyl group (AMP) from ATP to 4'-phosphopantetheine. oup.com This results in the formation of dephospho-CoA (dPCoA) . researchgate.net
Final Phosphorylation : The pathway concludes with the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dPCoA. atamanchemicals.com This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) and uses ATP, finally yielding Coenzyme A . researchgate.net
In mammals and other eukaryotes, the PPAT and DPCK activities are contained within a single bifunctional enzyme known as CoA Synthase (COASY) . rug.nlresearchgate.net
Table 1: Enzymatic Steps and Intermediates in De Novo Coenzyme A Biosynthesis
| Step | Enzyme(s) | Substrate(s) | Product(s) |
|---|---|---|---|
| 1 | Pantothenate Kinase (PANK) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |
| 2 | Phosphopantothenoylcysteine Synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, AMP, PPi |
| 3 | Phosphopantothenoylcysteine Decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO₂ |
| 4 | Phosphopantetheine Adenylyl Transferase (PPAT) | 4'-Phosphopantetheine, ATP | Dephospho-CoA, PPi |
| 5 | Dephospho-CoA Kinase (DPCK) | Dephospho-CoA, ATP | Coenzyme A, ADP |
Note: In mammals, steps 4 and 5 are catalyzed by the bifunctional enzyme CoA Synthase (COASY). rug.nlmdpi.com
The regulation of CoA biosynthesis is critical for maintaining cellular energy balance and is controlled at multiple levels, including enzymatic feedback and gene transcription. portlandpress.com
Feedback Inhibition : The primary mechanism for controlling the pathway is feedback inhibition of the PANK enzyme. rug.nlportlandpress.com The final products, CoA and especially its thioesters like acetyl-CoA, act as competitive inhibitors of PANK, effectively downregulating their own synthesis when cellular levels are high. rug.nlnih.gov This ensures that the rate of CoA production is tightly coupled to the cell's metabolic state. nih.gov COASY activity is also thought to be regulated by CoA levels, though this is less established. rug.nl
Transcriptional Control : The expression of genes encoding the biosynthetic enzymes is regulated by various factors. For instance, during fasting, the transcription factor PPARα can upregulate the expression of the Pank1 gene in the liver. rug.nl Conversely, signaling pathways stimulated by insulin (B600854) and other growth factors can downregulate the assembly of the CoA biosynthetic enzyme complex. nih.gov Cellular stress, such as oxidative stress or serum starvation, has been shown to upregulate the association of the five biosynthetic enzymes, suggesting the formation of a complex to enhance CoA production under demanding conditions. nih.gov
While the core five-step pathway for CoA synthesis is conserved, significant variations exist across different domains of life. researchgate.net
Pantothenate Synthesis : Mammals cannot synthesize pantothenate and must obtain it from their diet, making it a vitamin. rug.nl In contrast, many bacteria, fungi, and plants are capable of de novo pantothenate synthesis. oup.comatamanchemicals.com For example, Escherichia coli can produce pantothenate from aspartate and an intermediate from valine biosynthesis. atamanchemicals.comnih.gov
Enzyme Diversity : There are notable differences in the enzymes themselves. Three distinct, non-homologous types of PANK enzymes (Type I, II, and III) have been identified. rug.nl Bacteria primarily possess Type I and Type III PANKs, whereas mammals have Type II enzymes. rug.nl Furthermore, in bacteria like E. coli, the PPCS and PPCDC enzymes are fused into a single bifunctional protein, the product of the coaBC gene. nih.gov In archaea, the enzymes for pantothenate synthesis and phosphorylation appear to be unrelated to their bacterial or eukaryotic counterparts, suggesting they arose through convergent evolution. oup.com
Pathway Conservation in Pathogens : In pathogenic organisms like Plasmodium falciparum, the causative agent of malaria, all the enzymes for CoA biosynthesis are conserved. frontiersin.org However, research indicates that the parasite may use alternative substrates besides pantothenate during its life cycle stages in the blood, highlighting metabolic flexibility and potential targets for antimicrobial drugs. frontiersin.org
Coenzyme A Degradation and Turnover Mechanisms
The breakdown of CoA is as important as its synthesis for regulating intracellular levels and recycling its precursor, pantothenate. rug.nlnih.gov Degradation occurs through distinct pathways both inside and outside the cell. nih.gov
Intracellular Degradation : Within the cell, specific enzymes from the Nudix (Nucleoside diphosphate (B83284) linked moiety X) hydrolase family, such as NUDT7, NUDT8, and NUDT19, are key players. rug.nlnih.gov These enzymes are located in different cellular compartments, including mitochondria and peroxisomes, which contain high concentrations of CoA. rug.nl They hydrolyze CoA and some of its acyl-derivatives back to 4'-phosphopantetheine. rug.nlnih.gov This intermediate can then be recycled back into the synthesis pathway. researchgate.net
Extracellular Degradation : CoA released from cells or derived from food is broken down in the extracellular space. This process often begins with the removal of phosphate (B84403) groups by enzymes like alkaline phosphatases (APs) and ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), which convert CoA to 4'-phosphopantetheine. nih.govwikipedia.org This is further dephosphorylated to pantetheine (B1680023). rug.nl The final step is catalyzed by pantetheinases, also known as vanins (VNNs), which hydrolyze pantetheine into pantothenate and cysteamine. nih.govresearchgate.net The released pantothenate can then be taken up by cells via transporters and used for new CoA synthesis. nih.gov
Cellular Homeostasis of Coenzyme A Levels
The concentration of CoA and its thioesters is carefully maintained within cells and subcellular compartments to meet metabolic demands. researchgate.netportlandpress.com This homeostasis is achieved through a dynamic balance of synthesis, degradation, transport, and utilization. nih.gov
Regulation by Metabolic State : Cellular CoA levels are responsive to the nutritional and metabolic state of the organism. portlandpress.com For instance, in the liver, conditions like fasting can lead to an increase in pantothenate uptake and CoA synthesis. nih.gov Conversely, stimuli such as insulin and glucose tend to reduce total CoA levels. portlandpress.com
Subcellular Compartmentalization : CoA is a large, charged molecule and cannot freely diffuse across organelle membranes. nih.govportlandpress.com Its distribution to mitochondria, peroxisomes, and the endoplasmic reticulum is mediated by specific transporters. portlandpress.com Mitochondria and peroxisomes maintain high concentrations of CoA (in the millimolar range), reflecting their central role in fatty acid oxidation and the citric acid cycle, while cytosolic levels are significantly lower (in the micromolar range). portlandpress.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 4'-phospho-N-pantothenoylcysteine |
| 4'-phosphopantetheine |
| 4'-phosphopantothenate |
| Acetyl-CoA |
| Adenosine (B11128) triphosphate (ATP) |
| Aspartate |
| Coenzyme A (CoA) |
| Cysteamine |
| Cysteine |
| Dephospho-CoA (dPCoA) |
| Pantetheine |
| Pantothenate (Vitamin B5) |
Enzymology and Biochemical Mechanisms Involving Coenzyme a and Its Lithium Salt Derivatives
General Principles of Acyl Group Transfer Reactions
The transfer of acyl groups is a fundamental biochemical process critical for both catabolic and anabolic pathways. Coenzyme A is the principal carrier of these acyl groups, facilitating their entry into various metabolic routes.
Coenzyme A functions as a carrier for acyl groups, most notably acetyl groups, forming thioester linkages. wikipedia.org This function is central to numerous metabolic processes, including the synthesis and degradation of fatty acids and the oxidation of pyruvate (B1213749). chemimpex.com The molecule of coenzyme A with an attached acyl group is termed acyl-CoA. wikipedia.org When not bound to an acyl group, it is referred to as CoASH or HSCoA, highlighting the reactive sulfhydryl group. wikipedia.org
The role of CoA as an acyl carrier is indispensable for the transport of fatty acids from the cytoplasm into the mitochondria for β-oxidation. wikipedia.org Furthermore, it is the source of the phosphopantetheine group which is added as a prosthetic group to proteins like acyl carrier protein (ACP). wikipedia.org The versatility of acetyl-CoA, the acetylated form of coenzyme A, is evident in its contribution to both anabolic and catabolic pathways and its role in the regulation of key enzymes such as pyruvate dehydrogenase and pyruvate carboxylase. wikipedia.org
| Metabolic Process | Role of Coenzyme A as an Acyl Carrier | Key Acyl-CoA Derivative |
|---|---|---|
| Fatty Acid Metabolism | Transfers fatty acids into mitochondria for β-oxidation. wikipedia.org | Fatty Acyl-CoA |
| Tricarboxylic Acid (TCA) Cycle | Donates the acetyl group to oxaloacetate to form citrate (B86180). britannica.com | Acetyl-CoA |
| Pyruvate Oxidation | Accepts the acetyl group derived from pyruvate. libretexts.org | Acetyl-CoA |
| Fatty Acid Synthesis | Serves as the precursor for the growing fatty acid chain. nih.gov | Malonyl-CoA, Acetyl-CoA |
The chemical reactivity of Coenzyme A is centered on its terminal sulfhydryl (-SH) group, which forms a high-energy thioester bond with carboxylic acids. wikipedia.org The formation of this thioester bond activates the acyl group, making it amenable to transfer.
Thioester bond formation typically involves the activation of a carboxylic acid, often through the hydrolysis of ATP to form an acyl-adenylate intermediate. This activated acyl group is then transferred to the sulfhydryl group of Coenzyme A, releasing AMP. libretexts.org
The cleavage of the thioester bond is an energetically favorable process, releasing a significant amount of free energy. This energy release drives subsequent reactions forward. For instance, in the first step of the TCA cycle, the hydrolysis of the thioester bond in acetyl-CoA provides the thermodynamic driving force for the condensation of the acetyl group with oxaloacetate to form citrate. britannica.com The cleavage is often facilitated by enzymes known as thioesterases, which catalyze the hydrolysis of the thioester bond. tinnguyen-lab.com
Participation in Central Carbon Metabolism
Coenzyme A, primarily in the form of acetyl-CoA, is a central hub in carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.
The TCA cycle, also known as the Krebs cycle or citric acid cycle, is the final common pathway for the oxidation of carbohydrates, fats, and proteins. nih.gov Acetyl-CoA serves as the primary entry point into the cycle. wikipedia.orgbritannica.com
The cycle commences with the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form the six-carbon compound citrate. byjus.comcreative-proteomics.com This reaction is catalyzed by the enzyme citrate synthase and results in the release of Coenzyme A (CoASH), which can then participate in other metabolic reactions. byjus.com
Throughout the cycle, the carbons from the acetyl group are oxidized to carbon dioxide, and energy is conserved in the form of the reduced coenzymes NADH and FADH₂, as well as one molecule of GTP (or ATP). britannica.com Another key intermediate involving Coenzyme A is succinyl-CoA, which is formed from the oxidative decarboxylation of α-ketoglutarate. The conversion of succinyl-CoA to succinate, catalyzed by succinyl-CoA synthetase, is coupled to the substrate-level phosphorylation of GDP to GTP. creative-proteomics.com
| TCA Cycle Step | Enzyme | Role of Coenzyme A Derivative | Product(s) |
|---|---|---|---|
| Condensation | Citrate Synthase | Acetyl-CoA donates its acetyl group to oxaloacetate. creative-proteomics.com | Citrate, CoA-SH |
| Oxidative Decarboxylation | α-Ketoglutarate Dehydrogenase Complex | CoA accepts the succinyl group to form succinyl-CoA. creative-proteomics.com | Succinyl-CoA, NADH, CO₂ |
| Substrate-Level Phosphorylation | Succinyl-CoA Synthetase | Cleavage of the thioester bond in succinyl-CoA drives GTP synthesis. creative-proteomics.com | Succinate, CoA-SH, GTP |
The link between glycolysis and the TCA cycle is the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org This irreversible reaction is catalyzed by the pyruvate dehydrogenase complex (PDC), a multi-enzyme complex located in the mitochondrial matrix in eukaryotes. libretexts.orgwikipedia.org
The process involves three main steps:
Decarboxylation: The carboxyl group of pyruvate is removed as CO₂.
Oxidation: The remaining two-carbon fragment is oxidized, and the electrons are transferred to NAD⁺ to form NADH.
Formation of Acetyl-CoA: The oxidized two-carbon acetyl group is attached to Coenzyme A via a high-energy thioester bond. libretexts.org
This reaction is a critical control point in metabolism, regulating the entry of carbohydrates into the TCA cycle.
Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). wikipedia.org While Coenzyme A is not a direct participant in the electron transport chain, its role in generating the reduced coenzymes NADH and FADH₂ is fundamental to this process.
The NADH and FADH₂ molecules produced during the TCA cycle and pyruvate oxidation carry high-energy electrons. wikipedia.org These electrons are transferred through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain. nih.gov The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton gradient. khanacademy.org
The flow of protons back across the membrane down their electrochemical gradient drives ATP synthase, which synthesizes ATP from ADP and inorganic phosphate (B84403). khanacademy.org Therefore, the generation of acetyl-CoA and its subsequent oxidation in the TCA cycle are directly linked to the majority of ATP production in aerobic organisms. nih.gov
Involvement in Amino Acid Catabolism
While the primary role of Coenzyme A is in lipid and carbohydrate metabolism, it also participates in the catabolism of certain amino acids. The carbon skeletons of many amino acids are ultimately broken down into intermediates of the citric acid cycle or into acetyl-CoA. nih.gov
For several amino acids, their degradation pathways converge on the formation of acetyl-CoA or other acyl-CoA derivatives. For instance, the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine) involves oxidative decarboxylation steps that require Coenzyme A and produce various acyl-CoA intermediates. These intermediates can then be further metabolized to enter central energy-producing pathways. The regulation of these catabolic pathways is important for maintaining amino acid homeostasis and providing energy when other sources are scarce. nih.gov
Enzyme Kinetics and Mechanistic Studies with Coenzyme A Lithium Salt
This compound is frequently utilized in in vitro enzyme kinetics and mechanistic studies due to its stability and solubility. chemimpex.comusbio.net As a key substrate and cofactor for a vast number of enzymes, understanding its interaction with these proteins is fundamental to elucidating their catalytic mechanisms. glpbio.com
Kinetic studies often employ the principles of Michaelis-Menten kinetics to determine key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) for enzymes that utilize Coenzyme A or its derivatives as substrates. libretexts.org These parameters provide insights into the affinity of the enzyme for its substrate and its catalytic efficiency.
Enzyme-Substrate Interactions and Binding Affinities
The binding of Coenzyme A and its thioester derivatives, such as acetyl-CoA, to an enzyme's active site is a highly specific process governed by a network of non-covalent interactions. These interactions ensure the precise orientation of the substrate for catalysis and contribute to the enzyme's substrate specificity. The binding process involves key regions of the CoA molecule: the adenosine 3'-phosphate 5'-diphosphate group, which primarily serves as a binding anchor, and the pantetheine (B1680023) arm, which delivers the acyl group deep into the enzyme's catalytic center. nih.gov
The interactions holding the CoA substrate in the active site are multifaceted and include:
Electrostatic Interactions: The negatively charged phosphate groups of CoA often form salt bridges with positively charged amino acid residues, such as arginine or lysine (B10760008), within the active site.
Hydrogen Bonding: Extensive hydrogen bond networks are formed between the adenosine, pyrophosphate, and pantetheine moieties of CoA and the amino acid side chains or peptide backbone of the enzyme.
Hydrophobic Interactions: The adenine (B156593) base and parts of the pantetheine arm can engage in hydrophobic interactions with nonpolar pockets within the enzyme active site.
The strength of these interactions collectively determines the binding affinity of the enzyme for its CoA substrate. This affinity is often quantified by the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ). A lower Kₘ value signifies a higher binding affinity, meaning the enzyme can function efficiently even at low substrate concentrations. The binding affinities for CoA and its derivatives vary significantly among different enzymes, reflecting their distinct metabolic roles and the intracellular concentrations of their respective substrates.
| Enzyme | Substrate | Kₘ Value (µM) | Organism/Source |
|---|---|---|---|
| Acetyl-CoA Synthetase | Coenzyme A | 370 | Pseudomonas chlororaphis |
| Citrate Synthase | Acetyl-CoA | ~15-50 | Various |
| Choline O-Acetyltransferase | Acetyl-CoA | 83 ± 33 | Not Specified |
| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | ~15-340 (Varies with conditions) | Pigeon Muscle |
| Histone Acetyltransferases (HATs) | Acetyl-CoA | 0.3 - 4.8 | Various |
This table presents reported Michaelis constant (Kₘ) values for Coenzyme A and its acetylated derivative with various enzymes, indicating the concentration required to reach half of the maximal reaction velocity and reflecting the enzyme's binding affinity for the substrate. acs.orgnih.govresearchgate.netnih.gov
Stabilization of Transition States in Enzymatic Reactions
A classic example is the reaction catalyzed by Citrate Synthase , the first and rate-limiting enzyme of the citric acid cycle. openstax.org This enzyme facilitates the condensation of acetyl-CoA and oxaloacetate to form citrate. openstax.orgebi.ac.uk The mechanism involves the formation of a high-energy enolate transition state of acetyl-CoA, which is inherently unstable. openstax.orgwikipedia.org
The active site of citrate synthase provides a specialized environment to stabilize this transition state:
Enolate Formation: A basic residue in the active site, Aspartate-375, abstracts an acidic α-proton from the methyl group of acetyl-CoA. openstax.orgnih.gov
Transition State Stabilization: As the enolate intermediate forms, a negative charge develops on the thioester carbonyl oxygen. This charge is stabilized through hydrogen bonding with a key amino acid residue, Histidine-274, and a precisely positioned water molecule within the active site. openstax.orgwikipedia.orgnih.gov This network of interactions lowers the energy of the transition state, making its formation more favorable. nih.gov
Nucleophilic Attack: The stabilized enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, forming a citryl-CoA intermediate. ebi.ac.uk Subsequent hydrolysis of the thioester bond releases citrate and Coenzyme A. nih.gov
In this mechanism, the pantetheine arm of Coenzyme A acts as a long, flexible linker, positioning the acetyl group optimally within the active site for proton abstraction and subsequent interaction with oxaloacetate. nih.gov The tight binding and precise orientation of the reactants, coupled with the stabilization of the high-energy enolate intermediate, exemplifies how enzymes harness the chemical properties of Coenzyme A to achieve remarkable catalytic efficiency. ebi.ac.uknih.gov
Allosteric Regulation of Metabolic Enzymes
Allosteric regulation is a critical mechanism for controlling metabolic pathways, whereby a regulatory molecule binds to an enzyme at a site distinct from the active site (the allosteric site). This binding event induces a conformational change in the enzyme, altering its catalytic activity. Coenzyme A and its thioesters, particularly acetyl-CoA, are key allosteric effectors that signal the energy and metabolic state of the cell to regulate the flux through major pathways.
One of the most prominent examples of allosteric regulation by CoA derivatives is the Pyruvate Dehydrogenase Complex (PDC) . PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a critical entry point into the citric acid cycle. The activity of PDC is tightly controlled by the relative concentrations of CoA and acetyl-CoA, which reflect the cell's metabolic status.
Activation by Coenzyme A (CoASH): High levels of free Coenzyme A (CoASH) indicate a low energy state and a demand for acetyl-CoA to fuel the citric acid cycle. CoASH acts as an allosteric activator of PDC, signaling the availability of the substrate needed for the reaction and promoting the conversion of pyruvate.
Inhibition by Acetyl-CoA: Conversely, a high ratio of acetyl-CoA to CoASH signals that the cell has an ample supply of two-carbon units for energy production or biosynthesis. Acetyl-CoA acts as an allosteric inhibitor of PDC through product inhibition, slowing down its own production. nih.gov Furthermore, acetyl-CoA is an allosteric activator of pyruvate dehydrogenase kinase (PDK), the enzyme that phosphorylates and inactivates PDC, thus reinforcing the inhibitory signal.
Another key enzyme under allosteric control by a CoA derivative is Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid synthesis. ACC is allosterically inhibited by long-chain fatty acyl-CoA molecules. researchgate.net When levels of fatty acids are high, their CoA thioesters bind to an allosteric site on ACC, causing its inactivation and thereby shutting down the synthesis of new fatty acids in a classic example of feedback inhibition. researchgate.net
| Enzyme | Allosteric Effector | Effect on Activity | Metabolic Signal |
|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Coenzyme A (CoASH) | Activation | Low energy state, substrate available |
| Acetyl-CoA | Inhibition | High energy state, product abundance | |
| Pyruvate Dehydrogenase Kinase (PDK) | Acetyl-CoA | Activation | High energy state, promotes PDC inactivation |
| Acetyl-CoA Carboxylase (ACC) | Long-chain fatty acyl-CoA | Inhibition | Abundance of fatty acids (feedback inhibition) |
This table summarizes the allosteric regulation of key metabolic enzymes by Coenzyme A and its derivatives. The binding of these effectors to allosteric sites modulates enzyme activity to maintain metabolic homeostasis.
Cellular and Molecular Regulation Mediated by Coenzyme a and Its Lithium Salt Derivatives
Post-Translational Protein Modifications
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. nih.govthermofisher.com CoA and its derivatives are critical players in several key PTMs that regulate protein function, stability, and localization. wikipedia.org
Protein acetylation, the transfer of an acetyl group to a lysine (B10760008) residue on a protein, is a fundamental regulatory mechanism. nih.gov This process is primarily mediated by enzymes called lysine acetyltransferases (KATs), which utilize Acetyl-CoA as the sole donor for the acetyl group. nih.govfrontiersin.org Acetyl-Coenzyme A lithium salt is a key reagent in in vitro assays designed to measure the activity of these enzymes and to identify their substrates. sigmaaldrich.comnih.gov
The mechanism involves the deprotonation of the target lysine's ε-amino group, often facilitated by a catalytic base within the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the Acetyl-CoA thioester. frontiersin.org This reaction neutralizes the positive charge of the lysine residue, which can have significant consequences for protein structure and function. The reverse reaction is catalyzed by lysine deacetylases (KDACs), which remove the acetyl group, making protein acetylation a dynamic and reversible process. frontiersin.org
Table 1: Key Enzymes in Protein Acetylation
| Enzyme Class | Function | Acetyl Donor | Role of Lithium Salt Derivative |
|---|---|---|---|
| Lysine Acetyltransferases (KATs) | Adds acetyl group to lysine residues | Acetyl-CoA | Stable substrate (Acetyl-CoA lithium salt) for in vitro activity assays. nih.gov |
| Lysine Deacetylases (KDACs) | Removes acetyl group from lysine residues | N/A | Used in studies to assess the reversibility of acetylation. |
| Acetyl-CoA Synthetase | Generates Acetyl-CoA from acetate | N/A | Its activity is itself regulated by acetylation. nih.gov |
One of the most studied roles of protein acetylation is in the modification of histones, the proteins that package DNA into chromatin. nih.gov The N-terminal tails of histone proteins are rich in lysine residues that can be acetylated by KATs. nih.gov This acetylation neutralizes the positive charge on the lysines, weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. youtube.comyoutube.com
This change leads to a more relaxed, open chromatin structure known as euchromatin, which allows transcription factors and RNA polymerase greater access to the DNA. youtube.com Consequently, histone acetylation is strongly associated with active gene transcription. Conversely, the removal of these acetyl marks by histone deacetylases (HDACs) results in a more condensed chromatin structure (heterochromatin) and transcriptional repression. nih.gov The cellular level of Acetyl-CoA, which can be manipulated in experimental settings using its lithium salt form, is a critical determinant of histone acetylation levels, thereby directly linking the metabolic state of the cell to the epigenetic regulation of gene expression. nih.govcoenzalabs.com
Beyond histones, proteomic studies have revealed that thousands of non-histone proteins are also subject to lysine acetylation. nih.govku.dknih.gov This modification is a widespread regulatory mechanism affecting nearly every major cellular process, including metabolism, cell division, signal transduction, and DNA damage repair. ku.dkresearchgate.net
Acetylation can alter the function of non-histone proteins in several ways:
Enzymatic Activity: Acetylation can directly increase or decrease the catalytic activity of metabolic enzymes. ku.dk For example, the activity of acetyl-CoA synthetase is controlled by the acetylation of a conserved lysine residue in its active site. nih.gov
Protein Stability: It can protect proteins from degradation or, conversely, mark them for ubiquitination and subsequent proteolysis. ku.dk
Subcellular Localization: Acetylation can influence where a protein resides within the cell. ku.dk
Protein-Protein Interactions: It can create or block docking sites for other proteins, thereby modulating the assembly of protein complexes. ku.dk
Research into these diverse functions often employs Acetyl-CoA lithium salt to ensure a pure and stable source of the acetyl donor for in vitro reconstitution experiments and proteomic analyses.
A more recently discovered PTM is protein CoAlation, the covalent attachment of a full Coenzyme A molecule to a cysteine residue of a protein via a disulfide bond. nih.govcam.ac.uk This modification is not driven by an enzyme but occurs in response to oxidative or metabolic stress. cam.ac.ukresearchgate.net Coenzyme A lithium salt is used experimentally to study this process and identify CoAlated proteins.
Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the thiol group (-SH) of cysteine residues on proteins. CoAlation protects these reactive cysteines from irreversible oxidation. nih.govcam.ac.uk This process is reversible and serves as a key mechanism in cellular redox signaling. A wide range of proteins, including metabolic enzymes, signaling proteins, and cytoskeletal components, have been identified as targets for CoAlation. cam.ac.ukmdpi.com This modification can alter the activity and function of the target protein, providing a direct link between the cellular redox state and protein function. nih.govmdpi.com
Table 2: Comparison of Acetylation and CoAlation
| Feature | Protein Acetylation | Protein CoAlation |
|---|---|---|
| Molecule Transferred | Acetyl group | Coenzyme A |
| Source Molecule | Acetyl-CoA | Coenzyme A |
| Target Residue | Lysine | Cysteine |
| Primary Driver | Enzymatic (KATs) | Oxidative/Metabolic Stress |
| Primary Function | Regulation of gene expression, enzyme activity, signaling. ku.dk | Redox regulation, protection from oxidative damage. nih.govcam.ac.uk |
Regulation of Metabolic Flux and Energy Homeostasis
Coenzyme A and its acetylated form, Acetyl-CoA, are positioned at the hub of cellular metabolism, participating in the breakdown of carbohydrates, fats, and amino acids, as well as in the synthesis of fatty acids and cholesterol. coenzalabs.com The relative levels of CoA, Acetyl-CoA, and other acyl-CoAs serve as a crucial indicator of the cell's energy status, allowing for the dynamic regulation of metabolic pathways to maintain energy homeostasis. nih.govnih.gov
The ratio of Acetyl-CoA to free CoA is a key metabolic sensor. A high ratio indicates an energy-replete state, while a low ratio signals energy deficit. This ratio influences metabolic flux through several feedback mechanisms:
Allosteric Regulation: Acetyl-CoA can directly bind to and regulate the activity of enzymes. For instance, it allosterically activates pyruvate (B1213749) carboxylase (a key enzyme in gluconeogenesis) and inhibits pyruvate dehydrogenase (which produces Acetyl-CoA from pyruvate), thereby preventing excessive glucose breakdown when energy is abundant.
Substrate Availability: The concentration of Acetyl-CoA directly affects the rate of reactions for which it is a substrate, such as the entry into the citric acid cycle and the synthesis of fatty acids.
Studies using lithium chloride (LiCl) have shown that the lithium ion can influence these pathways. For example, low concentrations of lithium can downregulate the phosphorylation of acetyl-CoA carboxylase 2 (ACC2). nih.gov This leads to the activation of ACC2, increased production of malonyl-CoA, and subsequent inhibition of fatty acid transport into the mitochondria for oxidation. nih.gov This finding suggests that the lithium component of this compound could, under certain experimental conditions, have independent effects on metabolic pathways that are intertwined with the function of CoA itself. nih.gov
Interplay with Other Cofactors and Metabolic Signals
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are central hubs in cellular metabolism, connecting various biochemical pathways. researchgate.netimrpress.com Their function is intricately linked with the status of other key cofactors and metabolic signals, primarily nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and adenosine (B11128) triphosphate (ATP). nih.govnih.gov This interplay is crucial for maintaining cellular homeostasis and adapting to changes in nutrient availability and energy demand.
The balance between CoA and its acylated forms (acyl-CoAs) serves as a critical sensor of the cell's metabolic state. For instance, the ratio of acetyl-CoA to free CoA directly reflects the flux through major catabolic and anabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis. imrpress.comportlandpress.com This ratio does not operate in isolation; it is tightly coupled with the redox state, represented by the NAD+/NADH ratio, and the cellular energy charge, represented by the ATP/ADP/AMP ratio. nih.govnih.gov
Key Interplays:
CoA and NAD+/NADH: Many reactions involving CoA derivatives are redox reactions that require NAD+ or produce NADH. nih.gov For example, the pyruvate dehydrogenase complex, which generates acetyl-CoA from pyruvate, simultaneously reduces NAD+ to NADH. portlandpress.com Similarly, during fatty acid β-oxidation, acyl-CoA dehydrogenases reduce FAD to FADH2, and subsequent steps reduce NAD+ to NADH. nih.gov Therefore, the availability of NAD+ is essential for pathways that produce acetyl-CoA, directly linking the cellular redox state to the pool of CoA derivatives. nih.govnih.gov
This intricate network of cofactors allows the cell to mount a coordinated response to metabolic changes. For example, high levels of acetyl-CoA and NADH, coupled with a high ATP/ADP ratio, signal a state of energy abundance. This typically leads to the allosteric inhibition of catabolic enzymes (e.g., pyruvate dehydrogenase) and the activation of anabolic pathways like fatty acid synthesis, where acetyl-CoA serves as the primary building block. imrpress.comportlandpress.com
| Cofactor | Relationship with CoA/Acetyl-CoA | Metabolic Significance |
|---|---|---|
| NAD+/NADH | Acetyl-CoA production (e.g., from pyruvate and fatty acid oxidation) is coupled to the reduction of NAD+ to NADH. nih.govportlandpress.com | Links the pool of CoA derivatives to the cellular redox state. High NADH can inhibit acetyl-CoA production. nih.gov |
| ATP/ADP/AMP | CoA synthesis and fatty acid activation require ATP. researchgate.netyoutube.com Oxidation of acetyl-CoA is the main source of ATP. imrpress.com | Connects CoA metabolism with the cell's energy charge, ensuring energy-consuming processes are matched with energy availability. |
| FAD/FADH2 | Fatty acid β-oxidation generates FADH2 alongside acyl-CoA derivatives. nih.gov | Integrates fatty acid metabolism with the electron transport chain. nih.gov |
Coenzyme A Derivatives in Autophagy Regulation
Autophagy is a fundamental cellular process for degrading and recycling cytoplasmic components, crucial for maintaining cellular homeostasis, especially under conditions of nutrient stress. mdpi.com The regulation of autophagy is tightly linked to the cell's metabolic status, with Coenzyme A derivatives like acetyl-CoA playing a significant signaling role. imrpress.com The primary nexus for this control is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth and metabolism that acts as a potent inhibitor of autophagy. researchgate.netjci.org
When nutrients are abundant, high levels of acetyl-CoA contribute to a high cellular energy state (high ATP), which activates mTOR complex 1 (mTORC1). mdpi.com Activated mTORC1 suppresses autophagy by phosphorylating and inhibiting key components of the autophagy initiation machinery, including the ULK1 complex (Unc-51 like autophagy activating kinase 1). mdpi.comnih.gov Conversely, under nutrient starvation, a decrease in acetyl-CoA levels and a corresponding drop in the ATP/ADP ratio lead to the inactivation of mTORC1 and the activation of AMP-activated protein kinase (AMPK). mdpi.com This relieves the inhibition on the ULK1 complex, thereby initiating the formation of autophagosomes. mdpi.comresearchgate.net
The use of Coenzyme A as its lithium salt in research contexts introduces another layer of regulatory complexity due to the specific effects of the lithium ion. Lithium is a known modulator of autophagy and can induce it through multiple mechanisms, often independent of mTOR. nih.govnih.gov
Mechanisms of Lithium-Induced Autophagy:
mTOR-Independent Pathway: Lithium can induce autophagy by inhibiting inositol (B14025) monophosphatase (IMPase), leading to a decrease in inositol and inositol-1,4,5-trisphosphate (IP3) levels. nih.govnih.gov This pathway is considered a primary mechanism for lithium's autophagy-enhancing effects in models of neurodegenerative diseases. nih.gov
GSK3β Inhibition: Lithium is also a well-established inhibitor of glycogen (B147801) synthase kinase-3β (GSK3β). nih.gov While the connection between GSK3β and autophagy can be context-dependent, its inhibition has been shown to promote autophagy in certain conditions. nih.govnih.gov
Therefore, when studying the effects of this compound, it is crucial to consider the dual signaling impact: the metabolic state reported by the CoA moiety and the direct pharmacological effects of the lithium ion on autophagy signaling cascades. The lithium component may enhance or trigger autophagy even under conditions where high levels of CoA derivatives might otherwise signal nutrient sufficiency and suppress the process via mTOR. nih.govnih.gov This makes this compound a unique tool for dissecting the intricate links between cellular metabolism and autophagic regulation.
| Regulator | Mechanism | Effect on Autophagy |
|---|---|---|
| High Acetyl-CoA | Signals nutrient abundance, leading to activation of the mTORC1 pathway. mdpi.com | Inhibition |
| Low Acetyl-CoA | Signals nutrient scarcity, leading to inactivation of mTORC1 and activation of AMPK. mdpi.com | Activation |
| Lithium Ion (Li+) | Inhibits IMPase, reducing IP3 levels (mTOR-independent pathway). nih.govnih.gov | Activation |
| Lithium Ion (Li+) | Inhibits glycogen synthase kinase-3β (GSK3β). nih.gov | Activation (context-dependent) |
Advanced Research Methodologies for Coenzyme a Lithium Salt Studies
In Vitro Enzymatic Assay Development and Optimization
In vitro enzymatic assays are fundamental to understanding the biochemical function of Coenzyme A lithium salt. These assays allow for the controlled study of enzyme kinetics, inhibition, and activation in a simplified system, providing insights into the mechanisms of CoA-dependent enzymes.
Spectrophotometric and radioisotopic assays are two common formats used to study enzymes that utilize this compound.
Spectrophotometric Assays: These assays measure the change in absorbance of light of a specific wavelength as a reaction proceeds. They are often continuous, allowing for real-time monitoring of enzyme activity. A common strategy for assaying CoA-dependent enzymes is to couple the reaction to the reduction or oxidation of nicotinamide (B372718) adenine (B156593) dinucleotides (NAD⁺/NADH or NADP⁺/NADPH), which can be monitored spectrophotometrically at 340 nm. creative-enzymes.com For instance, the activity of an oxidoreductase using acetyl-CoA can be determined by tracking the decrease in NADH absorbance. creative-enzymes.com The concentration of this compound solutions used in these assays can also be determined spectrophotometrically by measuring absorbance at 260 nm. sigmaaldrich.com
Radioisotopic Assays: These assays utilize radioactively labeled substrates to track the progress of a reaction. They are highly sensitive and specific, making them suitable for studying enzymes with low activity or for tracking the fate of specific atoms within a molecule. In the context of this compound, a common approach involves using a radiolabeled form of the acyl group, such as [¹⁴C]acetyl-CoA. The activity of an enzyme like chloramphenicol (B1208) acetyltransferase can be measured by incubating the enzyme with [¹⁴C]acetyl-CoA and monitoring the incorporation of the radiolabel into the product. glpbio.com Enzymatic radiolabeling techniques, such as those catalyzed by kinases, can be employed to synthesize the necessary radiolabeled CoA derivatives. moravek.com
Determining the kinetic parameters of an enzyme, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), is crucial for understanding its efficiency and affinity for a substrate like this compound. teachmephysiology.comlibretexts.org These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. teachmephysiology.comlibretexts.orgwikipedia.org
The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. teachmephysiology.com A lower Kₘ value generally signifies a higher affinity. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com
Table 1: Hypothetical Kinetic Parameters of a CoA-Dependent Enzyme with this compound
| Substrate Concentration (µM) | Initial Velocity (µmol/min) |
| 10 | 0.5 |
| 20 | 0.8 |
| 40 | 1.2 |
| 80 | 1.6 |
| 160 | 1.8 |
| 320 | 1.9 |
This interactive table presents hypothetical data for the determination of kinetic parameters. By plotting this data (e.g., using a Lineweaver-Burk plot), the Kₘ and Vₘₐₓ for this enzyme with this compound as a substrate can be calculated.
Investigating how different molecules affect the activity of CoA-dependent enzymes is essential for drug discovery and for understanding metabolic regulation. This compound itself, or its derivatives, can act as inhibitors or activators of certain enzymes.
Enzyme Inhibition: Studies have shown that acetyl-coenzyme A lithium salt can inhibit the production of acetyl-CoA, a key molecule in fatty acid metabolism. biosynth.com This inhibition can be effective against cancerous cells by impacting lysine (B10760008) residue synthesis and carnitine production. biosynth.com Furthermore, Coenzyme A has been identified as a potent inhibitor of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. sigmaaldrich.com The inhibitory effects of lithium salts on various enzymes, such as L-alanine aminotransferase, have also been documented, suggesting that the lithium ion itself can play a role in modulating enzyme activity. wikipedia.org
Enzyme Activation: Conversely, some molecules can activate enzymes. For instance, Acetyl-CoA positively regulates the activity of pyruvate (B1213749) carboxylase. sigmaaldrich.com Studies on enzyme activation aim to identify compounds that can enhance the catalytic efficiency of enzymes that utilize this compound, which can have therapeutic applications.
Analytical Techniques for this compound and Metabolite Analysis
Accurate and sensitive analytical techniques are indispensable for the purity assessment, quantification, and metabolic profiling of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of this compound preparations and to quantify its concentration in various samples. sigmaaldrich.comsigmaaldrich.comnih.gov
A common method involves reversed-phase HPLC with UV detection. nih.gov In this approach, the sample is injected into a column packed with a nonpolar stationary phase and a polar mobile phase is used for elution. Coenzyme A and its acylated derivatives, such as acetyl-CoA, can be separated based on their polarity and detected by their absorbance at 259 nm. nih.gov The purity of commercial preparations of various acyl-Coenzyme A lithium salts is often specified as ≥90% or ≥95% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This method is also crucial for kinetic assays where the consumption of the CoA substrate or the formation of a CoA-containing product is monitored over time. taylorfrancis.comnih.gov
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) |
| Detection | UV at 259 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
This interactive table provides typical parameters for the HPLC analysis of this compound.
Mass spectrometry (MS) is a highly sensitive and specific technique used to identify and quantify molecules based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolomics and lipidomics studies involving this compound. rsc.orgyoutube.com
Metabolomics: LC-MS-based metabolomics allows for the comprehensive analysis of a wide range of metabolites, including Coenzyme A and its various acyl derivatives, in biological samples. nih.govdtu.dksigmaaldrich.com This approach can be used to study the impact of various conditions on the levels of these metabolites, providing insights into metabolic pathways. sigmaaldrich.com High-resolution mass spectrometry is often employed to accurately determine the mass of the metabolites, aiding in their identification. nih.gov
Lipidomics: Lipidomics focuses on the global study of lipids. Since Coenzyme A and its acyl derivatives are central to lipid metabolism, LC-MS-based lipidomics is instrumental in studying their roles. labrulez.comresearchgate.net For instance, the analysis of fatty acyl-CoAs in mammalian cells can be performed using LC-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This technique allows for the sensitive and specific quantification of a wide range of fatty acyl-CoA species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, and metabolic fate of Coenzyme A (CoA) lithium salt and its derivatives. pnnl.govencyclopedia.pub This method is founded on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local chemical environment, allowing for the elucidation of molecular structure and the tracking of metabolic pathways. youtube.com
In structural studies of this compound, NMR is instrumental in confirming the identity and purity of the compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of protons (¹H), carbons (¹³C), and phosphorus (³¹P) within the molecule, providing a detailed map of its atomic connectivity. pnnl.govnih.gov
For metabolic tracing, NMR spectroscopy is particularly valuable when used in conjunction with stable isotope-labeled precursors. frontiersin.org By introducing CoA synthesized with isotopes such as ¹³C or ¹⁵N into a biological system, researchers can follow its journey through various metabolic pathways. nih.govkuleuven.be The incorporation of these heavy isotopes into downstream metabolites can be detected by NMR, revealing the flux through specific biochemical reactions. nih.govnih.gov This approach, often referred to as Stable Isotope Resolved Metabolomics (SIRM), provides a dynamic view of cellular metabolism. nih.gov
A key advantage of NMR in metabolic studies is its ability to determine the exact position of an isotopic label within a molecule, a capability known as isotopomer analysis. encyclopedia.pubnih.gov This level of detail is crucial for distinguishing between different metabolic routes that may lead to the same product. encyclopedia.pub Furthermore, the non-destructive nature of NMR allows for in vivo measurements, providing real-time insights into the metabolic state of living cells or organisms. encyclopedia.pubnih.gov
| NMR Technique | Application in this compound Studies | Key Information Obtained |
|---|---|---|
| 1D ¹H NMR | Structural verification and purity assessment. | Presence of characteristic functional groups and estimation of sample purity. |
| 2D ¹³C-¹H HSQC | Detailed structural elucidation. | Correlation of protons to their directly attached carbons, confirming the carbon skeleton. |
| ³¹P NMR | Analysis of the pyrophosphate and 3'-phosphate groups. | Information on the phosphorylation state and integrity of the phosphate (B84403) backbone. |
| ¹³C-Isotope Tracing with NMR | Metabolic flux analysis. | Quantification of the flow of carbon atoms from Coenzyme A into various metabolic pathways. |
Chromatographic Methods for Protein-Ligand Interaction Analysis
Chromatographic techniques are indispensable tools for investigating the interactions between this compound and its target proteins. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase, allowing for the characterization of binding events. creative-proteomics.com
Affinity chromatography is a particularly powerful method for studying protein-ligand interactions. nih.govnih.gov In this technique, a ligand that specifically binds to the protein of interest is immobilized on a solid support (the stationary phase). When a mixture containing the protein is passed over this support, the protein of interest will bind to the immobilized ligand, while other components are washed away. The bound protein can then be eluted by changing the conditions, such as pH or ionic strength, or by introducing a competing ligand. creative-proteomics.com This method can be used to purify CoA-binding proteins and to study the kinetics and thermodynamics of the interaction. nih.gov
Another valuable chromatographic technique is size-exclusion chromatography (SEC), also known as gel filtration. nih.gov SEC separates molecules based on their hydrodynamic radius. When a protein and a ligand such as Coenzyme A form a complex, the size of the complex is larger than the individual components. This size difference can be detected by SEC, providing evidence of binding and allowing for the determination of the stoichiometry of the complex. nih.gov
| Chromatographic Method | Principle of Separation | Application in Coenzyme A-Protein Interaction Analysis |
|---|---|---|
| Affinity Chromatography | Specific binding interaction between a ligand and a protein. creative-proteomics.com | Purification of CoA-binding proteins and determination of binding affinity. nih.gov |
| Size-Exclusion Chromatography | Separation based on molecular size. nih.gov | Detection of complex formation and determination of stoichiometry. |
| Ion-Exchange Chromatography | Separation based on net surface charge. creative-proteomics.com | Detection of changes in protein charge upon CoA binding. |
Synthetic Strategies for this compound and Analogue Development
The synthesis of this compound and its analogues is crucial for advancing research into its biological functions. Both enzymatic and chemical approaches are employed to produce these complex molecules, each with its own advantages.
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a highly specific and efficient route to Coenzyme A and its analogues. acs.org This approach leverages the natural biosynthetic pathway of CoA, utilizing a series of enzymes to construct the molecule from its precursors. researchgate.net A common strategy involves the chemoenzymatic synthesis where chemically synthesized pantetheine (B1680023) analogues are converted to the corresponding CoA derivatives by three key enzymes:
Pantothenate Kinase (PanK) : Phosphorylates pantetheine or its analogue. google.comnih.gov
Phosphopantetheine Adenylyltransferase (PPAT) : Adenylates the phosphorylated intermediate to form dephospho-CoA. google.comnih.gov
Dephospho-CoA Kinase (DPCK) : Phosphorylates the 3'-hydroxyl group of the ribose to yield the final CoA analogue. google.comnih.gov
This method is particularly advantageous for producing CoA analogues with modifications in the pantetheine moiety, as the enzymes often exhibit a degree of substrate promiscuity. acs.org The reactions are typically performed under mild aqueous conditions, which helps to preserve the integrity of the often-sensitive CoA molecule. acs.org
| Enzyme | Reaction Catalyzed | Role in CoA Analogue Synthesis |
|---|---|---|
| Pantothenate Kinase (PanK) | Pantetheine + ATP → 4'-Phosphopantetheine (B1211885) + ADP | Phosphorylates modified pantetheine precursors. nih.gov |
| Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine + ATP → Dephospho-CoA + PPi | Adenylates the phosphopantetheine analogue. nih.gov |
| Dephospho-CoA Kinase (DPCK) | Dephospho-CoA + ATP → Coenzyme A + ADP | Adds the final 3'-phosphate group to the ribose moiety. nih.gov |
Chemical Synthesis of Modified Coenzyme A Analogues
Chemical synthesis offers the flexibility to introduce a wide range of modifications into the Coenzyme A structure that may not be accessible through enzymatic routes. datapdf.com An improved method for the synthesis of CoA analogues involves a combination of chemical and enzymatic steps. datapdf.com In one approach, a CoA analogue with a thioester bond replacing an amide bond is synthesized, which can then be reacted with various primary amines to introduce different functional groups in place of the normal thiol group. datapdf.com
A more direct chemical approach involves the one-step synthesis of CoA analogues from Coenzyme A itself through a transamidation reaction. acs.org This method utilizes boric acid as a catalyst in aqueous conditions to directly convert the thiol group of CoA into various amides, providing rapid access to a library of CoA analogues. acs.org This strategy is particularly useful for creating analogues where the reactive thioester moiety is replaced with a more stable amide bond, which can act as inhibitors of acyl transfer reactions. acs.org
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is a fundamental technique for tracing the metabolic fate of Coenzyme A in biological systems. acs.org This involves the synthesis of CoA or its precursors with stable isotopes, such as ¹³C, ¹⁵N, or ²H, at specific positions. isotope.com When these labeled molecules are introduced into cells or organisms, their journey through metabolic pathways can be tracked using analytical techniques like mass spectrometry (MS) and NMR spectroscopy. frontiersin.orgnih.gov
One common approach is to provide cells with a labeled precursor, such as ¹³C-labeled pantothenate, which is then metabolically converted into labeled Coenzyme A. google.com The labeled CoA can then participate in various metabolic reactions, transferring its labeled acyl groups to other molecules. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify metabolic fluxes and elucidate pathway activities. frontiersin.orgkuleuven.be
Another strategy involves the in vitro enzymatic synthesis of isotopically labeled CoA analogues. google.com This allows for the production of CoA with specific labeling patterns that can be used to probe particular enzymatic reactions or metabolic pathways with high precision. nih.gov
Specific Coenzyme a Lithium Salt Derivatives in Specialized Biochemical Research
Acetyl Coenzyme A Lithium Salt
Acetyl Coenzyme A (Acetyl-CoA) lithium salt is a pivotal molecule in cellular metabolism, acting as a central hub for energy production and biosynthetic processes. coenzalabs.comchemimpex.com It is generated from various metabolic pathways, including the decarboxylation of pyruvate (B1213749), the β-oxidation of fatty acids, and the breakdown of certain amino acids. coenzalabs.com
Acetyl-CoA lithium salt serves as the primary donor of acetyl groups for a multitude of biochemical reactions. medchemexpress.com Its reactive acetyl group is crucial for the tricarboxylic acid (TCA) cycle, where it combines with oxaloacetate to form citrate (B86180), initiating a series of reactions that generate ATP. coenzalabs.com It is also a fundamental building block for the synthesis of fatty acids and cholesterol. coenzalabs.commedchemexpress.com Furthermore, Acetyl-CoA is the sole donor of acetyl groups for the post-translational modification of proteins, most notably the acetylation of histones. medchemexpress.comsigmaaldrich.com This epigenetic modification plays a critical role in regulating gene expression and cellular differentiation. coenzalabs.com The use of Acetyl-CoA lithium salt in research allows for the in vitro study of these fundamental processes, including enzyme kinetics and the regulation of metabolic pathways. chemimpex.com
In the nervous system, Acetyl-CoA lithium salt is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh). sigmaaldrich.comscientificlabs.co.uk The enzyme choline acetyltransferase (ChAT) catalyzes the transfer of the acetyl group from Acetyl-CoA to choline, forming ACh. pressbooks.pub Research utilizing Acetyl-CoA lithium salt has been instrumental in elucidating the mechanisms of ACh synthesis in neurons. nih.govnih.gov Studies have shown that the Acetyl-CoA used for ACh synthesis is primarily derived from mitochondrial pyruvate metabolism. nih.gov The availability of Acetyl-CoA can be a rate-limiting factor in ACh production, highlighting its importance in cholinergic neurotransmission. pressbooks.pub Disruptions in the supply of Acetyl-CoA for ACh synthesis have been linked to neurological disorders, making it a key area of investigation. scientificlabs.co.uk
Propionyl this compound
Propionyl-CoA is a three-carbon acyl-CoA thioester that plays a significant role in cellular metabolism. Propionyl this compound is a stable form of this intermediate used in biochemical research. moleculardepot.com
Propionyl-CoA is a key intermediate in the metabolism of short-chain fatty acids (SCFAs), particularly propionate. nih.govnih.govbiorxiv.org It is also formed from the catabolism of the amino acids isoleucine, valine, and methionine. moleculardepot.com In the mitochondrial matrix, propionyl-CoA is carboxylated to form D-methylmalonyl-CoA, which is then converted to L-methylmalonyl-CoA and subsequently to succinyl-CoA. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle. This pathway is a significant anaplerotic route, replenishing TCA cycle intermediates. Recent research has also highlighted the role of propionate and its CoA derivative in epigenetic regulation through histone propionylation, a post-translational modification that influences gene expression. nih.govnih.govbiorxiv.org
Long-Chain Acyl Coenzyme A Lithium Salts (e.g., Palmitoyl, Stearoyl, Palmitoleoyl, Octanoyl Coenzyme A Lithium Salts)
Long-chain acyl-CoA lithium salts are indispensable tools for studying lipid metabolism, including fatty acid transport, activation, and oxidation, as well as their role in the synthesis of complex lipids and cellular signaling.
Long-chain acyl-CoA molecules serve as the primary substrates for the enzymatic processes of fatty acid elongation and desaturation, which occur primarily in the endoplasmic reticulum. ijs.siyoutube.com These pathways are responsible for modifying the length and degree of saturation of fatty acids, thereby producing a diverse range of fatty acids required for various cellular functions.
Fatty Acid Elongation: This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA chain. youtube.com For example, palmitoyl-CoA (16:0) can be elongated to stearoyl-CoA (18:0). gsartor.org This elongation is critical for producing very-long-chain fatty acids necessary for the synthesis of specific lipids like sphingolipids and for processes such as myelination in the nervous system. youtube.com
Fatty Acid Desaturation: This process introduces double bonds into the acyl chain of a fatty acyl-CoA. Stearoyl-CoA desaturase (SCD) is a key enzyme that catalyzes the insertion of a double bond at the delta-9 position of saturated fatty acyl-CoAs. gsartor.orgwikipedia.org For instance, stearoyl-CoA is desaturated to form oleoyl-CoA (18:1n-9), and palmitoyl-CoA is desaturated to form palmitoleoyl-CoA (16:1n-7). gsartor.orgnih.gov The ratio of saturated to monounsaturated fatty acids is crucial for maintaining the fluidity of cellular membranes and has been implicated in various metabolic diseases. gsartor.org The use of specific long-chain acyl-CoA lithium salts, such as Stearoyl this compound, allows researchers to assay the activity of desaturase enzymes in vitro. scientificlabs.co.uk
Octanoyl Coenzyme A, a medium-chain acyl-CoA, is a key substrate for enzymes involved in fatty acid beta-oxidation, particularly medium-chain acyl-CoA dehydrogenase (MCAD). It is also recognized as a donor molecule for the acylation of the hormone ghrelin by the enzyme ghrelin O-acyltransferase (GOAT), a modification essential for ghrelin's physiological activities. sigmaaldrich.comsigmaaldrich.com
Research in Sphingolipid Biosynthesis Pathways
Coenzyme A derivatives are fundamental to the investigation of sphingolipid biosynthesis. The entire pathway is initiated by the condensation of a fatty acyl-coenzyme A with the amino acid L-serine nih.gov. The most common fatty acyl-CoA utilized in this initial step is palmitoyl-CoA nih.gov. This reaction forms the backbone of all sphingolipids, a class of lipids essential for the structure of cell membranes and involved in complex cellular processes nih.govelifesciences.org.
Research in this area often uses acyl-CoA derivatives as substrates to study the enzymes involved in the pathway. For instance, the formation of ceramide, which is the central hub of sphingolipid metabolism, begins with this condensation reaction nih.govresearchgate.net. By providing specific acyl-CoA derivatives, researchers can investigate how the acyl chain length and saturation affect the synthesis of different sphingolipids and their subsequent metabolic fates elifesciences.org. Alterations in sphingolipid metabolism are linked to numerous human diseases, making the study of these pathways critical elifesciences.orgresearchgate.net. The use of Coenzyme A derivatives is therefore essential for dissecting the enzymatic steps and regulatory mechanisms that control the levels of bioactive sphingolipids like ceramide and sphingosine elifesciences.orgresearchgate.net.
Investigation of Lipid-Based Signaling
The study of lipid-based signaling pathways is heavily reliant on the use of Coenzyme A derivatives. Bioactive sphingolipids, which are products of the biosynthetic pathways involving acyl-CoAs, are potent signaling and messenger molecules nih.gov. These molecules regulate critical cellular functions, including cell growth, apoptosis, migration, and inflammatory responses nih.govresearchgate.net.
Researchers use acyl-Coenzyme A compounds to probe the generation of these signaling lipids. For example, the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P), often called the "sphingolipid rheostat," is a key area of investigation, particularly in cancer research researchgate.net. By manipulating the availability of acyl-CoA precursors for ceramide synthesis, scientists can study how this balance is maintained and how it becomes dysregulated in diseases like glioma researchgate.net. These Coenzyme A derivatives are crucial tools for identifying and characterizing the enzymes that could be targeted therapeutically to alter the levels of specific signaling lipids and influence cellular outcomes researchgate.net.
Branched-Chain Acyl Coenzyme A Lithium Salts (e.g., Isobutyryl, β-Methylcrotonyl Coenzyme A Lithium Salts)
Branched-chain acyl Coenzyme A lithium salts are specific derivatives that serve as important intermediates in the catabolism of branched-chain amino acids (BCAAs) chemimpex.comnih.gov. Examples include isobutyryl-CoA, derived from valine, and isovaleryl-CoA, which is a precursor to β-methylcrotonyl-CoA in the leucine degradation pathway nih.govyoutube.commdpi.com. The lithium salt forms of these compounds offer increased stability for use in biochemical assays chemimpex.com. These molecules are critical for studying the enzymatic reactions within these metabolic pathways and understanding genetic disorders associated with their deficiency medchemexpress.com.
Catabolism of Branched-Chain Amino Acids
The breakdown of the essential amino acids leucine, isoleucine, and valine occurs primarily in skeletal muscle and involves a series of enzymatic steps that generate specific branched-chain acyl-CoA intermediates mdpi.comyoutube.com. The initial step is a reversible transamination that converts the amino acids into their respective branched-chain α-keto acids (BCKAs) nih.govmdpi.com. These BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to produce the corresponding acyl-CoA derivatives nih.govmdpi.com.
The specific acyl-CoA produced depends on the original amino acid:
Leucine catabolism yields isovaleryl-CoA, which is further metabolized to β-methylcrotonyl-CoA youtube.comresearchgate.net.
Isoleucine breakdown produces acetyl-CoA and 2-methylbutyryl-CoA, which is further catabolized to propionyl-CoA nih.govmdpi.com.
Valine is catabolized to form isobutyryl-CoA, which is eventually converted to succinyl-CoA nih.govmdpi.comresearchgate.net.
These acyl-CoA derivatives are crucial for metabolic research. For example, β-Methylcrotonyl this compound is used as a substrate to study the specificity and kinetics of the enzyme β-methylcrotonyl-CoA carboxylase, an important enzyme in the leucine catabolic pathway medchemexpress.com. Deficiencies in the enzymes involved in BCAA catabolism, such as BCKDH, lead to serious metabolic disorders like Maple Syrup Urine Disease youtube.com.
| Branched-Chain Amino Acid (BCAA) | Intermediate α-Keto Acid (BCKA) | Resulting Acyl-CoA Derivative |
|---|---|---|
| Leucine | α-Ketoisocaproate (KIC) | Isovaleryl-CoA |
| Isoleucine | α-Keto-β-methylvalerate (KMV) | 2-Methylbutyryl-CoA |
| Valine | α-Ketoisovalerate (KIV) | Isobutyryl-CoA |
Malonyl this compound
Malonyl Coenzyme A (Malonyl-CoA) lithium salt is a key biomolecule derived from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase creative-enzymes.comwikipedia.org. It is a derivative of malonic acid and serves as a fundamental building block in the biosynthesis of fatty acids and polyketides creative-enzymes.comwikipedia.org. The lithium salt form is commonly used in research settings for its stability creative-enzymes.com.
Oxidized this compound
Probing Coenzyme A Disulfide Reductase Systems
In specialized biochemical research, derivatives of Coenzyme A (CoA) are instrumental in probing the structure, mechanism, and substrate specificity of Coenzyme A disulfide reductase (CoADR) systems. These systems are critical for maintaining the intracellular thiol/disulfide balance in certain microorganisms, such as the human pathogen Staphylococcus aureus, which utilizes a CoA/CoA-disulfide redox system in place of the more common glutathione-based system. nih.govnih.govproteopedia.org By systematically testing the enzyme's activity against various CoA derivatives and other disulfide-containing molecules, researchers can elucidate the precise structural features required for substrate recognition and catalytic activity.
Detailed research into the CoADR from S. aureus has revealed its high degree of specificity. The enzyme efficiently catalyzes the NADPH-dependent reduction of CoA disulfide (CoAS-SCoA). nih.gov However, its activity with other biologically relevant disulfides is negligible. This specificity indicates that the enzyme's active site has stringent recognition requirements, extending beyond the simple disulfide bond to include features of the Coenzyme A molecule itself.
One key finding from steady-state kinetic analysis is that while CoADR readily reduces CoA disulfide, it shows no measurable activity towards oxidized glutathione, cystine, or pantethine. nih.govresearchgate.net It does, however, exhibit activity towards 4,4'-diphosphopantethine, which can be considered a structural derivative of CoA disulfide. nih.govresearchgate.net This suggests that the phosphopantetheine moiety is a crucial recognition element for the enzyme.
The kinetic parameters for the native substrates of S. aureus CoADR have been determined, providing a baseline for comparison with potential inhibitors or alternative substrates. nih.gov
Table 1: Kinetic Constants for S. aureus Coenzyme A Disulfide Reductase
| Substrate | Km (µM) |
|---|---|
| NADPH | 2 |
Further studies on CoADR from different organisms, such as the hyperthermophilic archaeon Pyrococcus horikoshii, have reinforced the importance of specific parts of the CoA molecule for enzymatic activity. The CoADR from this organism is also highly specific for CoA disulfide. nih.gov Notably, it does not display significant reductase activity with the disulfide form of dephospho-CoA, a natural precursor and derivative of CoA that lacks the 3'-phosphate group on the ribose sugar. nih.gov This finding directly probes the role of this phosphate (B84403) group, indicating it is a critical determinant for substrate binding or proper orientation within the active site.
The comparative activity of CoADR with various disulfide substrates serves as a powerful probe into its mechanism. The enzyme's inability to reduce common disulfides like glutathione or cystine highlights its distinct evolutionary path and specialized biological role. nih.govresearchgate.net
Table 2: Substrate Specificity of S. aureus Coenzyme A Disulfide Reductase
| Compound Tested | Relative Activity | Finding |
|---|---|---|
| CoA Disulfide | High | The primary physiological substrate. |
| 4,4'-Diphosphopantethine | Active | Demonstrates the importance of the phosphopantetheine structure for recognition. nih.gov |
| Oxidized Glutathione | No measurable activity | Confirms specificity and distinction from glutathione reductase systems. nih.govresearchgate.net |
| Cystine | No measurable activity | Shows specificity against simple amino acid disulfides. nih.govresearchgate.net |
| Pantethine | No measurable activity | Indicates the phosphate groups are required for binding. nih.govresearchgate.net |
Emerging Research Frontiers and Future Directions
Applications in Metabolic Engineering and Synthetic Biology
Coenzyme A is a critical molecule in metabolic engineering and synthetic biology due to its central role as an acyl group carrier in numerous biochemical pathways. glpbio.comwikipedia.org It participates in the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle (TCA cycle). wikipedia.orgwikipedia.orgbyjus.com Approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate, highlighting its importance in cellular metabolism. glpbio.comwikipedia.orgcaymanchem.com
In metabolic engineering, researchers manipulate metabolic pathways to enhance the production of desired compounds. Acetyl-CoA, a key derivative of Coenzyme A, serves as a crucial precursor for the biosynthesis of a wide array of valuable chemicals, including biofuels, bioplastics, and pharmaceuticals. chemimpex.combritannica.com The lithium salt form of CoA and its derivatives, such as Acetyl-CoA lithium salt, offers enhanced solubility and stability, making it a valuable tool for in vitro studies and the development of cell-free systems for bioproduction. chemimpex.com
Synthetic biology aims to design and construct new biological parts, devices, and systems. The modular nature of CoA-dependent pathways makes them attractive targets for synthetic biologists. By introducing or modifying enzymes that use CoA thioesters, scientists can create novel biosynthetic pathways for producing specialty chemicals. For instance, leveraging CoA derivatives is essential in cell culture applications to improve cell growth and productivity, particularly in the manufacturing of biopharmaceuticals. chemimpex.com
| Metabolic Pathway | Role of Coenzyme A/Derivatives | Significance in Metabolic Engineering |
|---|---|---|
| Citric Acid (TCA) Cycle | Acetyl-CoA is the primary entry point, condensing with oxaloacetate to form citrate (B86180). wikipedia.orgwikipedia.orgbyjus.com | Central hub for energy metabolism and precursor supply for biosynthesis. britannica.com |
| Fatty Acid Synthesis | Acetyl-CoA is the building block; Malonyl-CoA serves as the elongating unit. wikipedia.orgwikipedia.org | Target for producing biofuels, oleochemicals, and specialty lipids. |
| Fatty Acid Oxidation (Beta-oxidation) | Fatty acids are activated to Acyl-CoA esters and subsequently broken down to Acetyl-CoA. wikipedia.orgwikipedia.org | Studied for understanding and engineering energy metabolism. wikipedia.org |
Investigations into Coenzyme A in Response to Oxidative Stress
Recent research has uncovered a novel, non-canonical function for Coenzyme A as a key player in cellular antioxidant defense mechanisms. febscongress.orgnih.gov Under conditions of oxidative or metabolic stress, CoA can covalently bind to protein cysteine residues through a disulfide bond, a reversible post-translational modification termed protein CoAlation. febscongress.orgnih.gov
This process has been observed in both prokaryotic and eukaryotic organisms and is recognized as a widespread cellular response to stress. febscongress.orgnih.gov When cells are exposed to oxidizing agents like hydrogen peroxide, the levels of CoAlated proteins significantly increase. nih.govucl.ac.uk This modification serves a protective function, shielding the highly reactive cysteine thiol groups from irreversible hyperoxidation. febscongress.org
Furthermore, CoAlation can modulate the function of the modified proteins. febscongress.org Studies have shown that CoAlation can inhibit the activity of various enzymes and transcription factors by modifying cysteine residues within or near their active sites. febscongress.org For example, the CoAlation of the peroxidatic cysteine in peroxiredoxin 5 not only protects it from overoxidation but also inhibits its peroxidase activity, suggesting a role for CoA in regulating redox signaling pathways. ucl.ac.uk The reversibility of CoAlation allows cells to restore protein function once normal redox balance is re-established. febscongress.org
| Finding | Organism/System Studied | Implication |
|---|---|---|
| Discovery of protein CoAlation as a response to oxidative and metabolic stress. febscongress.orgnih.gov | Mammalian cells, bacteria (e.g., S. aureus), Dictyostelium discoideum. febscongress.orgnih.govportlandpress.com | Reveals a novel antioxidant function for Coenzyme A. febscongress.org |
| CoAlation protects protein cysteine residues from irreversible hyperoxidation. febscongress.org | In vitro and cellular models. febscongress.org | Highlights a direct protective role of CoA during oxidative stress. |
| CoAlation reversibly inhibits the function of modified proteins (e.g., GAPDH, aurora kinase A, peroxiredoxin 5). febscongress.orgucl.ac.uk | S. aureus, human cell lines. febscongress.orgucl.ac.uk | Suggests CoA acts as a regulator of protein activity and signaling under stress. ucl.ac.uk |
| Over 2,200 proteins have been identified as targets for CoAlation in prokaryotes and eukaryotes. febscongress.org | Mass spectrometry-based proteomics. febscongress.orgportlandpress.com | Demonstrates the widespread nature of this post-translational modification. |
Mechanism-Based Therapeutic Research Prospects
The essential and ubiquitous nature of the Coenzyme A biosynthetic pathway makes it an attractive target for therapeutic intervention, particularly in the development of novel antimicrobial agents. nih.govportlandpress.comoup.comnih.gov Significant structural and mechanistic differences exist between the CoA biosynthetic enzymes in humans and those in pathogenic microbes, which allows for the design of selective inhibitors. nih.govportlandpress.comresearchgate.net Research has focused on developing compounds that act as target-specific inhibitors or as antimetabolite precursors that can interfere with CoA-dependent processes in bacteria, fungi, and parasites. nih.govnih.gov
Beyond infectious diseases, dysregulation of CoA metabolism is implicated in a range of human pathologies, including cancer, neurodegeneration, and cardiovascular diseases. nih.govimrpress.com
Cancer: Cancer cells exhibit altered metabolism, often with an increased reliance on pathways that generate acetyl-CoA for fatty acid synthesis and histone acetylation. imrpress.comacs.org Enzymes like ATP-citrate lyase (ACLY), which produces cytosolic acetyl-CoA, are considered promising targets for cancer therapy. acs.org Inhibiting these pathways could limit the proliferation and survival of tumor cells. acs.orgimrpress.com
Neurodegeneration: Impairments in the CoA biosynthetic pathway are directly linked to a severe form of neurodegeneration with brain iron accumulation (NBIA). mdpi.com Furthermore, CoA and its derivatives play a central role in mitochondrial function and redox regulation, processes that are often disrupted in neurodegenerative conditions. nih.gov Therapeutic strategies are being explored that involve administering CoA precursors, such as 4'-phosphopantetheine (B1211885) or its more stable thiophosphate analogs, to bypass the genetic defect and restore intracellular CoA levels. mdpi.com
Cardiovascular Disease: Disturbances in CoA-dependent fatty acid and glucose metabolism are central to the development of cardiovascular diseases. imrpress.com For instance, modulating the levels of malonyl-CoA, an acetyl-CoA derivative, can influence mitochondrial fatty acid uptake and improve cardiac energy metabolism, presenting a novel therapeutic strategy for ischemic heart disease. imrpress.com
The lithium salt of Coenzyme A and its derivatives are crucial reagents in the research and development of these therapeutic strategies, serving as substrates and standards in enzymatic assays and metabolic studies. chemimpex.comchemimpex.com
| Disease Area | Therapeutic Strategy | Mechanism/Target |
|---|---|---|
| Infectious Diseases | Inhibition of microbial CoA biosynthesis. nih.govportlandpress.com | Targeting bacterial enzymes like pantothenate kinase (PanK) that differ from human counterparts. caymanchem.comnih.gov |
| Cancer | Inhibition of acetyl-CoA production and utilization. acs.org | Targeting enzymes such as ATP-citrate lyase (ACLY) and acetyl-CoA synthetase 2 (ACSS2) to block lipid synthesis and histone acetylation. acs.org |
| Neurodegeneration (NBIA) | Precursor supplementation therapy. mdpi.com | Administering 4'-phosphopantetheine or its analogs to bypass enzymatic defects in the CoA synthesis pathway. mdpi.com |
| Cardiovascular Disease | Modulation of fatty acid oxidation. imrpress.com | Altering levels of malonyl-CoA to regulate mitochondrial fatty acid uptake and improve cardiac energy efficiency. imrpress.com |
Biotechnological Applications and Industrial Relevance
Coenzyme A lithium salt and its acylated derivatives are valuable biochemicals with diverse applications in biotechnology and related industries. The stability and solubility of the lithium salt form make it particularly suitable for use in various experimental and industrial settings. chemimpex.com
One key application is in enzymatic assays, where CoA or its thioesters (e.g., Acetyl-CoA, Palmitoyl-CoA) serve as essential substrates for a wide range of enzymes, including acetyltransferases, acyl-CoA synthetases, and dehydrogenases. chemimpex.comchemimpex.com These assays are fundamental in drug discovery for screening potential inhibitors and in basic research for characterizing enzyme kinetics and mechanisms. chemimpex.com
In the field of biotechnology, CoA derivatives are used in cell culture media to enhance the growth and productivity of cells, especially in the context of producing biopharmaceuticals. chemimpex.com They are also critical components in metabolomics studies, helping researchers to analyze metabolic profiles and understand disease mechanisms. chemimpex.com
The industrial relevance extends to biocatalysis, where enzymes are used as catalysts for chemical synthesis. tudelft.nl CoA-dependent enzymes are being explored for the production of fine chemicals and pharmaceuticals. While the cost of the coenzyme can be a limiting factor, ongoing research into coenzyme regeneration systems and the use of alternative, more stable coenzyme mimics aims to overcome this challenge. tudelft.nl
Furthermore, derivatives like Palmitoyl this compound find use in the cosmetic and food industries. In cosmetics, it is incorporated into skincare formulations for its moisturizing properties. chemimpex.com In the food industry, it can function as an emulsifier, improving the texture and stability of processed foods. chemimpex.com
Q & A
Q. How should Coenzyme A lithium salt solutions be prepared to ensure optimal solubility and stability in biochemical assays?
- Methodological Answer : this compound is typically dissolved in deionized water at concentrations up to 100 mg/mL, as validated by solubility testing . For enzymatic assays, prepare a stock solution in 50 mM cacodylate buffer (pH 6.0) with 200 mM calcium acetate to enhance stability and avoid precipitation . Pre-warm the solution to 37°C if used in thermophilic enzyme studies, but avoid prolonged exposure to temperatures >25°C to minimize degradation . Filter-sterilize (0.22 µm) to remove particulates that may interfere with spectrophotometric measurements.
Q. What are the critical storage considerations for this compound to maintain its biochemical activity?
- Methodological Answer : Store lyophilized CoA lithium salt at −20°C in a desiccator to prevent hygroscopic degradation. Aqueous solutions are stable for 1–2 weeks at 4°C but degrade rapidly at pH >8 (31% activity loss in 24 hours at pH 8) . For long-term storage, aliquot solutions in cryovials and freeze at −80°C; avoid freeze-thaw cycles. The lithium salt form is preferred over the free acid due to its superior stability (negligible degradation over 6 months at −20°C) .
Q. What is the role of this compound in fatty acid biosynthesis, and how is this applied in vitro?
- Methodological Answer : CoA lithium salt acts as a cofactor for acetyl-CoA carboxylase, catalyzing the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis . In vitro, supplement reaction buffers with 0.1–1.0 mM CoA lithium salt, 5 mM ATP, and 10 mM MgCl₂ to maintain enzymatic activity. Monitor malonyl-CoA production via HPLC or spectrophotometric assays at 340 nm (NADPH consumption) .
Advanced Research Questions
Q. How can researchers design experiments to isolate lithium from CoA-containing salt mixtures in synthetic brine systems?
- Methodological Answer : Use qualitative analysis protocols to identify ions in brine mimics (e.g., sulfate, carbonate). Precipitate interfering ions with 0.5 M Ba(NO₃)₂ (for sulfates) and 0.1 M CaCl₂ (for carbonates) . Extract lithium via solvent-solvent separation using 1.0 M tributyl phosphate in kerosene, adjusting pH to 6.5–7.0 with acetic acid. Validate lithium purity via flame atomic absorption spectroscopy (FAAS) with a detection limit of 0.01 ppm .
Q. What experimental strategies mitigate instability of CoA lithium salt in high-throughput enzymatic assays?
- Methodological Answer : Stabilize CoA lithium salt by adding 15% glycerol and 25.5% PEG 4000 to assay buffers, which reduces oxidative damage . For redox-sensitive studies (e.g., acyl-CoA dehydrogenases), include 2 mM DTT or 5 mM glutathione to maintain reducing conditions. Use anaerobic chambers for oxygen-sensitive assays .
Q. How should contradictory kinetic data involving CoA lithium salt in enzyme inhibition studies be resolved?
- Methodological Answer : Contradictions may arise from pH-dependent enzyme inhibition (e.g., lithium ions inhibiting 1-phosphofructokinase at pH 7.4 but not pH 6.8) . Replicate experiments under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4). Use isothermal titration calorimetry (ITC) to distinguish direct CoA-enzyme binding from lithium-specific effects .
Q. What methodologies quantify CoA lithium salt interactions in multi-enzyme systems (e.g., mitochondrial β-oxidation)?
- Methodological Answer : Employ LC-MS/MS to track CoA-thioester intermediates (e.g., palmitoyl-CoA, acetyl-CoA) in mitochondrial lysates . Use isotopic labeling (¹³C-acetate) to trace carbon flux. For kinetic profiling, couple assays with NADH-linked detection systems and apply Michaelis-Menten corrections for competitive substrate inhibition .
Q. How does pH modulate the catalytic efficiency of CoA-dependent enzymes in the presence of lithium salts?
- Methodological Answer : At pH <6.0, lithium ions enhance CoA solubility but may inhibit enzymes like citrate synthase. At pH >7.5, CoA degradation accelerates . Optimize pH using 50 mM HEPES (pH 7.0–7.5) for balanced stability and activity. Perform circular dichroism (CD) spectroscopy to assess enzyme conformational changes under varying pH and lithium concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
